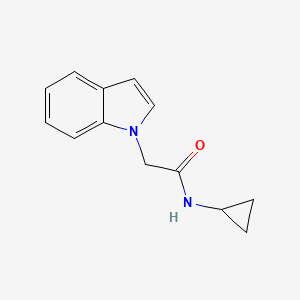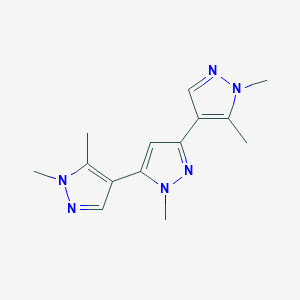![molecular formula C24H33N3O4 B4837518 2-cyano-N-cyclohexyl-3-{3-ethoxy-4-[2-(4-morpholinyl)ethoxy]phenyl}acrylamide](/img/structure/B4837518.png)
2-cyano-N-cyclohexyl-3-{3-ethoxy-4-[2-(4-morpholinyl)ethoxy]phenyl}acrylamide
Descripción general
Descripción
2-cyano-N-cyclohexyl-3-{3-ethoxy-4-[2-(4-morpholinyl)ethoxy]phenyl}acrylamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound, also known as CEP-33779, is a potent inhibitor of the nuclear factor kappa B (NF-κB) pathway, which plays a critical role in inflammation, immunity, and cancer development.
Mecanismo De Acción
2-cyano-N-cyclohexyl-3-{3-ethoxy-4-[2-(4-morpholinyl)ethoxy]phenyl}acrylamide works by inhibiting the NF-κB pathway, which is a key regulator of inflammation and immunity. NF-κB is activated in response to various stimuli, including cytokines, pathogens, and oxidative stress. Once activated, NF-κB translocates to the nucleus and activates the transcription of genes involved in inflammation, cell proliferation, and survival. By inhibiting NF-κB, 2-cyano-N-cyclohexyl-3-{3-ethoxy-4-[2-(4-morpholinyl)ethoxy]phenyl}acrylamide can reduce inflammation and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
2-cyano-N-cyclohexyl-3-{3-ethoxy-4-[2-(4-morpholinyl)ethoxy]phenyl}acrylamide has been shown to have several biochemical and physiological effects. In preclinical studies, 2-cyano-N-cyclohexyl-3-{3-ethoxy-4-[2-(4-morpholinyl)ethoxy]phenyl}acrylamide has been shown to reduce the expression of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor alpha. 2-cyano-N-cyclohexyl-3-{3-ethoxy-4-[2-(4-morpholinyl)ethoxy]phenyl}acrylamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell cycle progression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-cyano-N-cyclohexyl-3-{3-ethoxy-4-[2-(4-morpholinyl)ethoxy]phenyl}acrylamide has several advantages for lab experiments, including its high potency and specificity for the NF-κB pathway. However, 2-cyano-N-cyclohexyl-3-{3-ethoxy-4-[2-(4-morpholinyl)ethoxy]phenyl}acrylamide has some limitations, including its low solubility in water and its potential for off-target effects. Researchers should be cautious when interpreting the results of experiments using 2-cyano-N-cyclohexyl-3-{3-ethoxy-4-[2-(4-morpholinyl)ethoxy]phenyl}acrylamide and should use appropriate controls to ensure that any observed effects are due to the inhibition of NF-κB.
Direcciones Futuras
There are several future directions for research on 2-cyano-N-cyclohexyl-3-{3-ethoxy-4-[2-(4-morpholinyl)ethoxy]phenyl}acrylamide. One area of interest is the potential use of 2-cyano-N-cyclohexyl-3-{3-ethoxy-4-[2-(4-morpholinyl)ethoxy]phenyl}acrylamide in combination with other therapies, such as chemotherapy or immunotherapy, to enhance their efficacy. Another area of interest is the development of more potent and selective inhibitors of the NF-κB pathway. Additionally, further studies are needed to better understand the long-term effects of 2-cyano-N-cyclohexyl-3-{3-ethoxy-4-[2-(4-morpholinyl)ethoxy]phenyl}acrylamide on inflammation, immunity, and cancer development.
Aplicaciones Científicas De Investigación
2-cyano-N-cyclohexyl-3-{3-ethoxy-4-[2-(4-morpholinyl)ethoxy]phenyl}acrylamide has been studied for its potential use in treating various diseases, including cancer, inflammation, and autoimmune disorders. In preclinical studies, 2-cyano-N-cyclohexyl-3-{3-ethoxy-4-[2-(4-morpholinyl)ethoxy]phenyl}acrylamide has shown promising results in inhibiting the growth of cancer cells and reducing inflammation in animal models of arthritis and colitis.
Propiedades
IUPAC Name |
(E)-2-cyano-N-cyclohexyl-3-[3-ethoxy-4-(2-morpholin-4-ylethoxy)phenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O4/c1-2-30-23-17-19(8-9-22(23)31-15-12-27-10-13-29-14-11-27)16-20(18-25)24(28)26-21-6-4-3-5-7-21/h8-9,16-17,21H,2-7,10-15H2,1H3,(H,26,28)/b20-16+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIQNJEBMLCFFKZ-CAPFRKAQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2CCCCC2)OCCN3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2CCCCC2)OCCN3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methoxy-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B4837436.png)
![N-allyl-2-[(4,5-dimethyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B4837444.png)
![N-[3-(2-ethyl-1-piperidinyl)propyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B4837449.png)
![ethyl (1-{[2-(4-fluoro-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-piperidinyl)acetate](/img/structure/B4837451.png)

![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-(4-propoxyphenyl)acetamide](/img/structure/B4837465.png)

![2-methoxy-4-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-chloro-6-methyl-1-benzothiophene-2-carboxylate](/img/structure/B4837475.png)


![2-{2-[(4-chlorophenoxy)acetyl]hydrazino}-N-isobutyl-2-oxoacetamide](/img/structure/B4837510.png)
![N-({4-allyl-5-[(4-methylbenzyl)thio]-4H-1,2,4-triazol-3-yl}methyl)-2-methylbenzamide](/img/structure/B4837524.png)
![2-(4-chlorophenyl)-3-[5-(2-methyl-5-nitrophenyl)-2-furyl]acrylonitrile](/img/structure/B4837536.png)